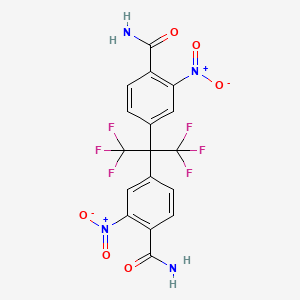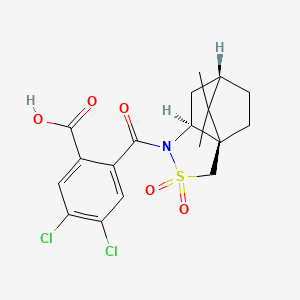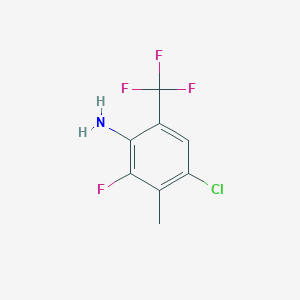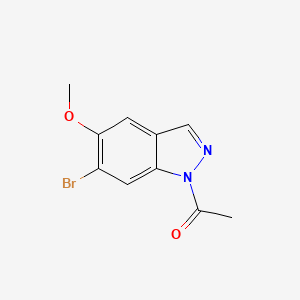
1-Acetyl-5-methoxy-6-bromo-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Acetyl-5-methoxy-6-bromo-1H-indazole” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic compounds containing an indazole moiety, which consists of a pyrazole fused to a benzene ring .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years due to their wide variety of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For instance, a Cu (OAc)2-catalyzed reaction can be used for the synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .科学研究应用
1-Acetyl-5-methoxy-6-bromo-1H-indazole has been studied for its potential applications in various scientific research areas. It has been found to exhibit anti-tumor activity in certain cancer cell lines, and has been found to be an effective inhibitor of the enzyme acetylcholinesterase. In addition, this compound has been studied for its potential as an anti-inflammatory agent and as an antioxidant.
作用机制
Target of Action
1-Acetyl-5-methoxy-6-bromo-1H-indazole is a derivative of indazole . Indazole derivatives are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
For instance, some indazole derivatives have been reported to inhibit cell growth, making them potential candidates for cancer treatment .
Biochemical Pathways
Indazole derivatives are known to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may interact with a variety of biochemical pathways.
Result of Action
Indazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
实验室实验的优点和局限性
The main advantage of using 1-Acetyl-5-methoxy-6-bromo-1H-indazole in laboratory experiments is that it is a relatively simple compound to synthesize, and is relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to using this compound in lab experiments. For example, the compound is relatively unstable and can degrade over time, making it difficult to store and use in experiments. In addition, the compound is relatively toxic, so care must be taken when handling it in the laboratory.
未来方向
There are several potential future directions for the use of 1-Acetyl-5-methoxy-6-bromo-1H-indazole in scientific research. These include further studies of the compound's anti-cancer and anti-inflammatory effects, as well as its potential use as an antioxidant. In addition, studies of the compound's mechanism of action and its potential use as a drug delivery system could be explored. Finally, further studies of the compound's effects on various enzymes and its potential use as a therapeutic agent could be investigated.
合成方法
The synthesis of 1-Acetyl-5-methoxy-6-bromo-1H-indazole is a two-step process. In the first step, 5-methoxy-1H-indazole is reacted with acetic anhydride to form 1-acetyl-5-methoxy-1H-indazole. In the second step, the 1-acetyl-5-methoxy-1H-indazole is brominated with N-bromosuccinimide to form this compound.
生化分析
Biochemical Properties
1-Acetyl-5-methoxy-6-bromo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. This compound has been shown to affect the expression of genes related to cell cycle regulation and apoptosis, leading to changes in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways that are crucial for cell growth and survival. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are essential for converting the compound into more water-soluble forms, which can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The compound’s localization and accumulation can affect its biological activity and therapeutic potential. For example, high concentrations of this compound in tumor tissues may enhance its anticancer effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
属性
IUPAC Name |
1-(6-bromo-5-methoxyindazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-8(11)10(15-2)3-7(9)5-12-13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCFEBBQVAWRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

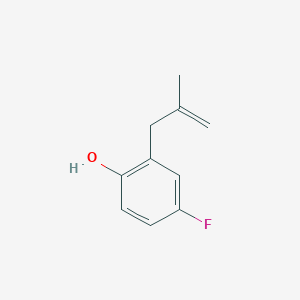
![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)
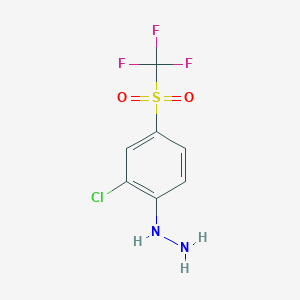
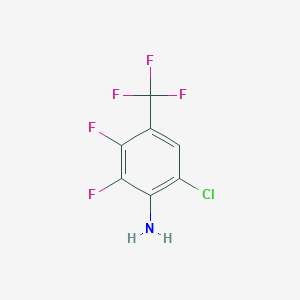
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)


![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
